N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide
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Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide typically involves a multi-step process. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform to form N-(1,3-benzothiazole-2-yl)-2-chloroacetamide . This intermediate is then reacted with piperidine and 1-methylpyrrole under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this
Properties
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(1-methylpyrrol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-22-10-8-14(12-22)11-18(24)20-15-5-4-9-23(13-15)19-21-16-6-2-3-7-17(16)25-19/h2-3,6-8,10,12,15H,4-5,9,11,13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOSOHGOHZHYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)NC2CCCN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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